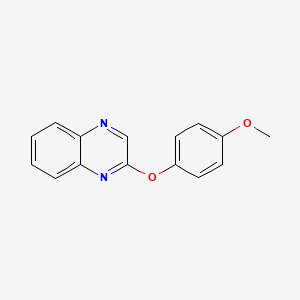

2-(4-Methoxyphenoxy)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxyphenoxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-methoxyphenoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)quinoxaline typically involves a nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-chloroquinoxaline with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Functionalization Reactions

The methoxyphenoxy group and quinoxaline core undergo selective modifications:

Nucleophilic Aromatic Substitution (SNAr)

-

Reaction: Substitution at the 2- or 3-position of quinoxaline with amines or thiols.

-

Example: Reaction with phenylthiol derivatives under basic conditions yields 2-(phenylthio)quinoxaline analogs with retained methoxyphenoxy groups .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling:

-

Reactants: Halogenated quinoxaline + aryl boronic acid

-

Catalyst: Pd(PPh₃)₄, K₂CO₃

-

Yield: >80% for biaryl derivatives.

-

Alkylation/Acylation

-

Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces alkyl chains at the NH position.

-

Acylation: Reaction with acetyl chloride forms N-acetylated derivatives.

Oxidation and Reduction

The quinoxaline core exhibits redox activity:

Oxidation

Reduction

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | V₂O₅, toluene, reflux | Quinoxaline-2(1H)-one | 67 | |

| Reduction | LiAlH₄, THF, 0°C to RT | Tetrahydroquinoxaline | 76 |

Mechanistic Insights

-

Microwave Acceleration: Polar intermediates (e.g., acetonitrile derivatives) absorb microwave energy, reducing reaction times from hours to minutes .

-

Electronic Effects: The methoxyphenoxy group donates electrons via resonance, deactivating the quinoxaline core toward electrophilic substitution but enhancing nucleophilic reactivity .

Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives, including 2-(4-Methoxyphenoxy)quinoxaline, have shown promising anticancer properties. Recent studies have synthesized various quinoxaline derivatives and evaluated their effects on different tumor cell lines.

- Case Study : A study investigated several quinoxaline derivatives against human liver cancer cell lines (HepG2) and colon carcinoma (HCT116). Compounds demonstrated significant cytotoxicity, with some derivatives exhibiting IC50 values as low as 7.8 µM against HCT116 cells, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of quinoxaline derivatives has also been extensively studied. These compounds have been evaluated against a range of bacterial and fungal strains.

- Data Table: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate |

| Quinoxaline Derivative A | Pseudomonas aeruginosa | High |

| Quinoxaline Derivative B | Candida albicans | Significant |

- Case Study : A recent investigation revealed that certain quinoxalines displayed broad-spectrum antimicrobial activity, with specific derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

Quinoxaline compounds have been recognized for their anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.

- Case Study : Research has shown that specific quinoxaline derivatives can significantly reduce lipoxygenase activity, an enzyme involved in inflammatory processes. For instance, certain derivatives exhibited higher anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential in managing inflammatory diseases .

Antidiabetic Applications

The role of quinoxalines in managing diabetes has also been explored, particularly their ability to regulate glucose levels.

- Case Study : Some quinoxaline derivatives were found to enhance insulin sensitivity and lower blood glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes management .

Antiparasitic Activity

Quinoxalines have shown efficacy against various protozoan parasites, making them candidates for antiparasitic drug development.

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenoxy)quinoxaline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved would depend on the specific biological context and the target molecule.

Comparaison Avec Des Composés Similaires

2-(4-Methoxyphenoxy)quinoxaline can be compared with other quinoxaline derivatives and related heterocyclic compounds:

Quinoxaline: The parent compound, which lacks the methoxyphenoxy substitution.

Quinazoline: A similar heterocyclic compound with a different nitrogen arrangement.

Phthalazine: Another nitrogen-containing heterocycle with distinct structural features.

Cinnoline: A benzodiazine with a different ring fusion pattern.

Uniqueness

The presence of the 4-methoxyphenoxy group in this compound imparts unique electronic and steric properties, potentially enhancing its biological activity and making it a valuable scaffold for drug discovery and materials science .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for ongoing research and development.

Activité Biologique

2-(4-Methoxyphenoxy)quinoxaline is a compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this specific compound, summarizing findings from various studies that highlight its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Core Structure : Quinoxaline

- Substituents : A methoxyphenyl group attached via an ether linkage to the quinoxaline nucleus.

This structural configuration is significant as it influences the compound's biological activity through interactions with various biological targets.

Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial properties. Studies indicate that this compound exhibits notable activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.25 - 1 mg/L |

| VRE | 0.25 - 2 mg/L | |

| Other quinoxaline derivatives | Various strains | Ranging from 0.39 to 8 mg/L |

These results suggest that the methoxy group enhances the compound's ability to disrupt bacterial cell functions, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Research has also explored the antiviral potential of quinoxaline derivatives, including this compound. The compound has been evaluated for its efficacy against viruses such as HIV and Herpes simplex virus.

Table 2: Antiviral Activity of Quinoxaline Derivatives

| Compound | Virus | IC50 (µg/mL) |

|---|---|---|

| This compound | Herpes Simplex Virus | 20 |

| HIV | >100 |

The antiviral activity observed indicates that the compound may interfere with viral replication processes, potentially through inhibition of viral enzymes .

Anticancer Activity

The anticancer properties of quinoxalines have garnered attention due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study involving human cancer cell lines, treatment with this compound resulted in:

- Cell Line : MCF-7 (breast cancer)

- Concentration : IC50 = 15 µM

- Mechanism : Induction of oxidative stress leading to apoptosis.

This suggests that the compound may serve as a lead structure for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often influenced by their structural features. The presence of electron-donating groups, such as methoxy groups, has been correlated with enhanced activity against various pathogens.

Key Findings in SAR Analysis:

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDGQXGJAVQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.